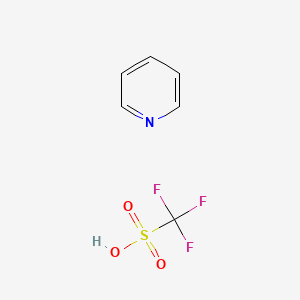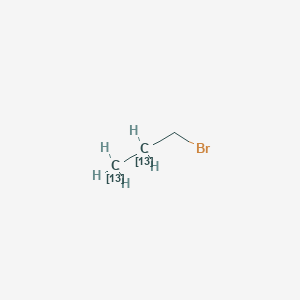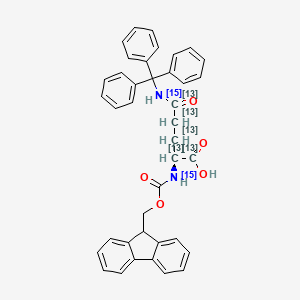
pyridine;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine;trifluoromethanesulfonic acid: triflic acid , is a strong organic acid with the chemical formula CF₃SO₃H. It plays a crucial role in various chemical processes due to its acidity and reactivity. Triflic acid is prepared by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂). When mixed with nitric acid (HNO₃), it forms a nitrating reagent (a nitronium salt), which is useful for the nitration of aromatic compounds .
Preparation Methods
Triflic acid can be synthesized using the following method:
- React bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂) to obtain triflic acid.
Chemical Reactions Analysis
Triflic acid participates in various reactions:
Nitrating Reactions: It serves as a nitrating reagent, facilitating the nitration of aromatic compounds.
Catalyst for Cyclization: Triflic acid catalyzes the cyclization of unsaturated alcohols to form substituted tetrahydrofurans and tetrahydropyrans.
Schmidt Reaction: It converts aldehydes to nitriles.
Allylboration Reaction: Triflic acid promotes the formation of disubstituted five-membered ring lactones from 2-alkoxycarbonyl allylboronates and aldehydes.
Fischer Glycosylation and Friedel-Crafts Acylation: It acts as a catalyst in these reactions.
Scientific Research Applications
Triflic acid finds applications in:
Organic Synthesis: It is used as a strong acid catalyst in various synthetic processes.
Medicine: In drug development, it plays a role in designing and synthesizing pharmaceutical compounds.
Industry: Triflic acid is employed in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which triflic acid exerts its effects depends on the specific reaction or process. its strong acidity allows it to participate in proton transfer reactions, leading to the activation of substrates and the formation of new chemical bonds.
Comparison with Similar Compounds
Triflic acid stands out due to its exceptional acidity and versatility. Similar compounds include other strong acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄), but triflic acid’s unique properties make it a valuable reagent in various chemical contexts.
Properties
Molecular Formula |
C6H6F3NO3S |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
pyridine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) |
InChI Key |
YWVYZMVYXAVAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)



![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
